molecular formula C14H23N3O2S B3860170 N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide

N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide

Cat. No.: B3860170
M. Wt: 297.42 g/mol
InChI Key: PTBDZPXGWGDMQV-UHFFFAOYSA-N
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Description

N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide typically involves the reaction of 2-methyl-1-piperazine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow chemistry, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperazine: A simpler piperazine derivative used in various pharmaceutical applications.

    N-butyl-benzenesulfonamide: Another sulfonamide with different alkyl substituents.

Uniqueness

N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide is unique due to its specific combination of a piperazine ring and a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-14(2,12-17-10-8-15-9-11-17)16-20(18,19)13-6-4-3-5-7-13/h3-7,15-16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBDZPXGWGDMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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